molecular formula C10H10F3NO3S B13720372 N-Cyclopropyl-4-hydroxy-2-trifluoromethyl-benzenesulfonamide

N-Cyclopropyl-4-hydroxy-2-trifluoromethyl-benzenesulfonamide

Cat. No.: B13720372
M. Wt: 281.25 g/mol
InChI Key: YBEKEIKVOQPMSV-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4-hydroxy-2-trifluoromethyl-benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a cyclopropyl group, a hydroxy group, and a trifluoromethyl group attached to a benzenesulfonamide core. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-4-hydroxy-2-trifluoromethyl-benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a suitable aromatic compound to introduce the sulfonamide group.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate reaction conditions.

    Cyclopropylation: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropyl bromide.

    Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using oxidizing agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-4-hydroxy-2-trifluoromethyl-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

N-Cyclopropyl-4-hydroxy-2-trifluoromethyl-benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-hydroxy-2-trifluoromethyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-4-hydroxy-2-trifluoromethyl-benzenesulfonamide
  • N-Cyclopropyl-4-hydroxy-2-methyl-benzenesulfonamide
  • N-Cyclopropyl-4-hydroxy-2-chloro-benzenesulfonamide

Uniqueness

N-Cyclopropyl-4-hydroxy-2-trifluoromethyl-benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and binding affinity towards molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C10H10F3NO3S

Molecular Weight

281.25 g/mol

IUPAC Name

N-cyclopropyl-4-hydroxy-2-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C10H10F3NO3S/c11-10(12,13)8-5-7(15)3-4-9(8)18(16,17)14-6-1-2-6/h3-6,14-15H,1-2H2

InChI Key

YBEKEIKVOQPMSV-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=C(C=C2)O)C(F)(F)F

Origin of Product

United States

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